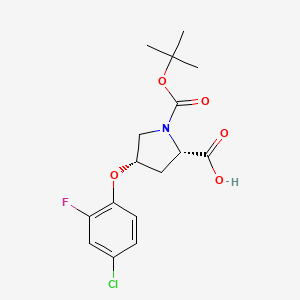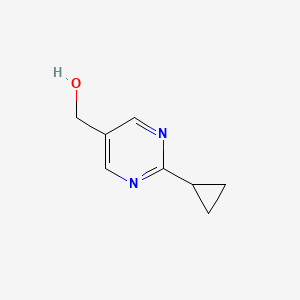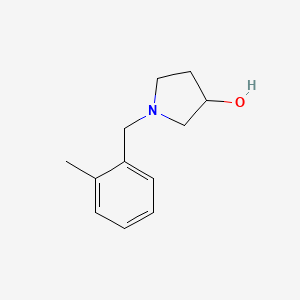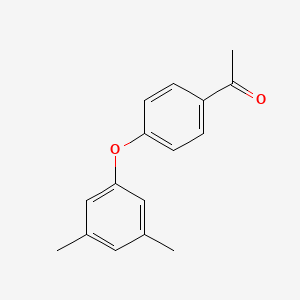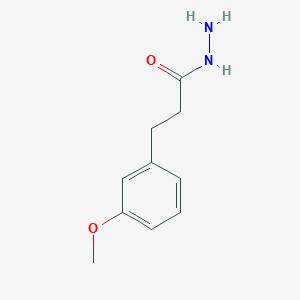
3-(3-Methoxyphenyl)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxyphenyl)propanohydrazide (3-MPH) is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless solid that is soluble in water, alcohol, and other organic solvents. 3-MPH is a versatile compound that has a wide range of applications in many scientific fields, including biochemistry, pharmacology, and toxicology. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis of hydrazides and ylidenhydrazides of certain derivatives, including those with methoxyphenyl groups, has been explored. These compounds have demonstrated significant antimicrobial activity, with the introduction of a methoxyphenyl radical increasing their efficacy (Samelyuk & Kaplaushenko, 2013).
Mechanofluorochromic Properties
Studies on 3-aryl-2-cyano acrylamide derivatives, including those with methoxyphenyl groups, revealed varying optical properties due to different stacking modes. These properties have potential applications in fluorescence switching technologies (Song et al., 2015).
Synthesis and Structure Determination
Research has been conducted on synthesizing and determining the structure of compounds related to 3-(3-Methoxyphenyl)propanohydrazide, which can aid in understanding their chemical properties and potential applications (Kariuki et al., 2022).
Corrosion Protection
Compounds related to 3-(3-Methoxyphenyl)propanohydrazide have been investigated for their corrosion protection behavior. They have shown effectiveness as inhibitors, highlighting potential industrial applications in materials protection (Paul, Yadav, & Obot, 2020).
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-3-8(7-9)5-6-10(13)12-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYJPNFDEZUAGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)propanohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360913.png)
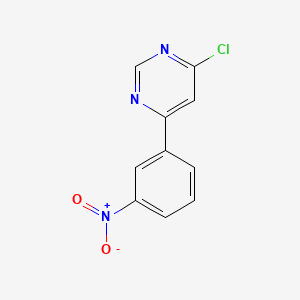
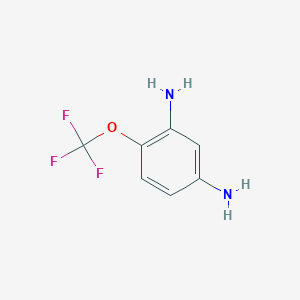
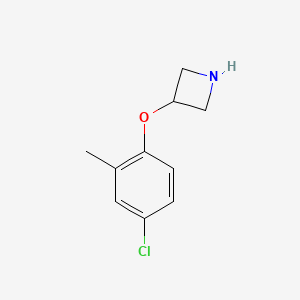
![3-[(3-Methylphenoxy)methyl]azetidine](/img/structure/B1360925.png)

